Thiourea, N-(diphenylmethyl)-N'-octyl-
Description
Thiourea derivatives are a versatile class of compounds with applications ranging from medicinal chemistry to materials science. "Thiourea, N-(diphenylmethyl)-N'-octyl-" features a diphenylmethyl group attached to one nitrogen and a linear octyl chain on the adjacent nitrogen. This combination of aromatic and aliphatic substituents imparts unique physicochemical properties, such as enhanced lipophilicity from the octyl chain and steric bulk from the diphenylmethyl group.
Properties
CAS No. |
62551-96-6 |
|---|---|
Molecular Formula |
C22H30N2S |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-benzhydryl-3-octylthiourea |
InChI |
InChI=1S/C22H30N2S/c1-2-3-4-5-6-13-18-23-22(25)24-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3,(H2,23,24,25) |
InChI Key |
KIZIZRXOAZCJFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=S)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity and Solubility: N,N'-Dibenzylthiourea (C15H16N2S): The benzyl groups confer moderate lipophilicity (logP ~3.5), whereas the octyl chain in the target compound likely increases logP significantly, enhancing lipid solubility but reducing aqueous solubility . N-Octyl-Functionalized Dithienopyrroles: In conjugated polymers, octyl chains improve solubility in organic solvents, a property that may extend to thioureas in materials applications .
- The octyl chain may offer flexibility, balancing bulk and accessibility .
Comparative Data Table
Key Research Findings
- Role of Aliphatic Chains : The octyl group in "Thiourea, N-(diphenylmethyl)-N'-octyl-" likely enhances lipid membrane permeability, a critical factor in drug delivery. This contrasts with shorter chains (e.g., ethyl, propyl) in compounds like N-ethyl-N-(2-methylphenyl)thiourea, which exhibit lower logP values .
- Synergy of Aromatic and Aliphatic Groups : The diphenylmethyl-octyl combination may balance steric hindrance and flexibility, optimizing interactions with hydrophobic pockets in proteins or synthetic matrices .
- Resistance Profiles : Compared to cyclic amine-containing thioureas (e.g., piperazinyl derivatives), the octyl chain may reduce susceptibility to resistance mechanisms in viral targets, though this requires empirical validation .
Q & A
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